Flavokawain A Flavokawain A Flavokawain A is a member of chalcones.
2'-Hydroxy-4,4',6'-trimethoxychalcone is a natural product found in Boesenbergia rotunda, Vitex quinata, and other organisms with data available.
See also: Piper methysticum root (part of).
Brand Name: Vulcanchem
CAS No.: 3420-72-2
VCID: VC21317732
InChI: InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
SMILES: COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol

Flavokawain A

CAS No.: 3420-72-2

VCID: VC21317732

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

Flavokawain A - 3420-72-2

Description

Flavokawain A is a novel chalcone compound extracted from the roots of the kava plant (Piper methysticum). It has garnered significant attention in recent years due to its potent antiproliferative and apoptotic effects, particularly in cancer research. This compound is part of a broader family of chalcones, which are known for their role as precursors to all flavonoids in the phenylpropanoid pathway in plants.

Anticancer Effects

Flavokawain A has been extensively studied for its anticancer properties, particularly in bladder cancer. It induces apoptosis in bladder cancer cells by involving Bax protein-dependent and mitochondria-dependent pathways . The compound also down-regulates anti-apoptotic proteins such as survivin and X-linked inhibitor of apoptosis (XIAP), further enhancing its apoptotic effects .

Bladder Cancer Research

In bladder cancer cell lines, flavokawain A has shown significant efficacy in inhibiting cell growth and inducing apoptosis. It is particularly effective against bladder cancer cells with defective p53, a tumor suppressor gene often mutated in cancers . In vivo studies using mouse models have demonstrated that flavokawain A can reduce tumor growth by up to 64% and inhibit the progression of bladder cancer .

Other Cancer Types

While the majority of research on flavokawain A focuses on bladder cancer, its potential anticancer effects are not limited to this type. Flavokawain A has also been studied for its ability to induce apoptosis in other cancer cell lines, although these studies are less extensive than those on bladder cancer.

Mechanism of Action

The mechanism of action of flavokawain A involves several key pathways:

  • Apoptosis Induction: Flavokawain A induces apoptosis by activating the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases .

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

  • p53 Pathway: Flavokawain A can reactivate genes normally controlled by the p53 tumor suppressor gene, even in cells with defective p53 .

In Vitro Studies

Cancer Cell LineEffect of Flavokawain AReference
Bladder Cancer (T24)Induces apoptosis, reduces mitochondrial membrane potential
Bladder Cancer (RT4, UMUC3, TCCSUP)Inhibits cell growth, induces apoptosis
Breast Cancer (MCF-7, MDA-MB-231)Not directly studied, but related compounds show potential

In Vivo Studies

ModelEffect of Flavokawain AReference
Mouse Bladder Cancer XenograftReduces tumor growth by 64%
UPII-SV40T Transgenic MiceInhibits bladder cancer progression, reduces tumor burden

Potential Therapeutic Applications

Flavokawain A holds promise as a therapeutic agent for cancer treatment, particularly for bladder cancer. Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable compound for further research. Additionally, its potential to reverse chemotherapy resistance and its anti-inflammatory properties suggest broader therapeutic applications .

CAS No. 3420-72-2
Product Name Flavokawain A
Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
IUPAC Name (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
Standard InChIKey CGIBCVBDFUTMPT-RMKNXTFCSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O
SMILES COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
Melting Point 113 °C
Physical Description Solid
Synonyms flavokavin A
flavokawain A
PubChem Compound 5355469
Last Modified Aug 15 2023

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